molecular formula C14H12N4O3 B15341282 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide CAS No. 41552-55-0

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide

Cat. No.: B15341282
CAS No.: 41552-55-0
M. Wt: 284.27 g/mol
InChI Key: FPLSSHOFFOCPJG-VMPITWQZSA-N
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Description

Preparation Methods

The synthesis of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide typically involves the following steps:

    Formation of the Nitroimidazole Intermediate: The nitroimidazole moiety is synthesized through a series of reactions starting from imidazole derivatives. Common reagents include nitrating agents such as nitric acid.

    Ethenylation: The nitroimidazole intermediate undergoes ethenylation to introduce the ethenyl group. This step often involves the use of vinyl halides or vinyl sulfonates under basic conditions.

    Coupling with Benzamide: The final step involves coupling the ethenylated nitroimidazole with benzamide.

Chemical Reactions Analysis

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide undergoes several types of chemical reactions:

Scientific Research Applications

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s nitroimidazole moiety is known for its antimicrobial properties, making it useful in the study of bacterial and parasitic infections.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide involves its interaction with cellular components. The nitroimidazole moiety can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This makes it effective against microorganisms and cancer cells. The ethenyl group allows for further chemical modifications, enhancing its versatility.

Comparison with Similar Compounds

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. While these compounds share the nitroimidazole core, this compound is unique due to its benzamide group and ethenyl linkage, which confer distinct chemical and biological properties.

Similar Compounds

  • Metronidazole
  • Tinidazole
  • Secnidazole
  • Ornidazole

Properties

CAS No.

41552-55-0

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide

InChI

InChI=1S/C14H12N4O3/c1-2-17-12(16-9-13(17)18(20)21)8-5-10-3-6-11(7-4-10)14(15)19/h2-9H,1H2,(H2,15,19)/b8-5+

InChI Key

FPLSSHOFFOCPJG-VMPITWQZSA-N

Isomeric SMILES

C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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